molecular formula C30H46O5 B12300492 3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione

3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione

Cat. No.: B12300492
M. Wt: 486.7 g/mol
InChI Key: PGQUPZCFLHXEHV-UHFFFAOYSA-N
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Description

11-Anhydro-16-oxoalisol A is a triterpenoid compound derived from the plant Alisma orientale. It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Anhydro-16-oxoalisol A can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformations .

Industrial Production Methods: Industrial production of 11-Anhydro-16-oxoalisol A involves the extraction of triterpenoids from Alisma orientale followed by purification processes. The extraction is usually performed using solvents like chloroform, dichloromethane, and ethyl acetate. The purified compound is then subjected to further chemical modifications to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 11-Anhydro-16-oxoalisol A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 11-Anhydro-16-oxoalisol A, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by inhibiting key enzymes involved in lipid synthesis. Additionally, it exerts anti-inflammatory effects by downregulating pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

    Alisol A: Another triterpenoid from Alisma orientale with similar biological activities.

    Alisol B: Known for its lipid-lowering effects.

    Alisol C: Exhibits anti-inflammatory properties.

Uniqueness: 11-Anhydro-16-oxoalisol A is unique due to its specific chemical structure, which includes a carbonyl group at the C16 position. This structural feature contributes to its distinct biological activities, particularly its potent lipid-lowering and anti-inflammatory effects .

Properties

IUPAC Name

4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUPZCFLHXEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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